molecular formula C11H14N2O3 B8411733 N-phenylmethoxycarbonylsarcosinamide

N-phenylmethoxycarbonylsarcosinamide

Cat. No.: B8411733
M. Wt: 222.24 g/mol
InChI Key: ASGUTXVFNLWLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylmethoxycarbonylsarcosinamide is a synthetic compound derived from sarcosine (N-methylglycine) with a phenylmethoxycarbonyl protecting group. It is typically used in peptide synthesis or as an intermediate in organic chemistry.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

benzyl N-[2-(methylamino)acetyl]carbamate

InChI

InChI=1S/C11H14N2O3/c1-12-7-10(14)13-11(15)16-8-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H,13,14,15)

InChI Key

ASGUTXVFNLWLBU-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require analyzing analogs such as:

  • N-Methylated sarcosine derivatives (e.g., N-nitrososarcosine, as in ).
  • Peptide-protecting group analogs (e.g., benzyloxycarbonyl or fluorenylmethyloxycarbonyl derivatives).
  • Phenyl-substituted amides (e.g., benzamide derivatives).

Hypothetical Data Table (Example):

Property N-Phenylmethoxycarbonylsarcosinamide N-Nitrososarcosine 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
CAS Number Not provided 13256-22-9 89581-58-8
Molecular Formula (Hypothetical) C₁₁H₁₄N₂O₃ C₃H₆N₂O₃ C₆H₅ClN₂O₂
Physical State Solid (assumed) Crystalline solid Solid (data incomplete)
Reactivity Stable under standard conditions Stable, non-explosive Likely reactive due to Cl substituent
Hazard Profile Unknown Irritant (eyes/skin) No data
Applications Peptide synthesis (assumed) Research chemical Intermediate in pharmaceuticals

Recommendations for Further Research

To conduct a meaningful comparison, consult:

Peer-reviewed journals for synthesis pathways and reactivity studies.

Patent databases for applications in organic chemistry or drug development.

Regulatory databases (e.g., EPA, ECHA) for hazard classifications.

Spectroscopic databases (e.g., PubChem, ChemSpider) for structural and physical property data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.